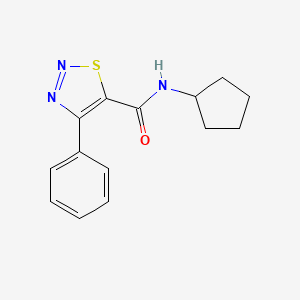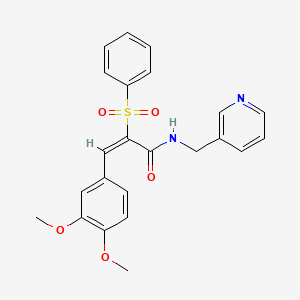![molecular formula C17H21N3O5 B12178404 N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide](/img/structure/B12178404.png)
N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a spirocyclic structure, which is known for its stability and unique chemical properties. The presence of dimethoxyphenyl and diazaspiro groups contributes to its reactivity and potential biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide typically involves multiple steps, starting with the preparation of the spirocyclic core. One common method involves the reaction of 2,4-dimethoxybenzaldehyde with a suitable amine to form an imine intermediate. This intermediate is then subjected to cyclization reactions under controlled conditions to form the spirocyclic structure. The final step involves the acylation of the spirocyclic amine with acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimized reaction temperatures, and solvent systems to enhance the efficiency of each step. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of carbonyl groups to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.
Substitution: Halogenating agents, nucleophiles, often in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Wirkmechanismus
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes or receptors, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in pathways related to cell proliferation and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2,4-dimethoxyphenyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide: shares similarities with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.
Spirooxindoles: Known for their biological activity, particularly in anticancer research.
Spirocyclic Lactams: Used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spirocyclic structure, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Eigenschaften
Molekularformel |
C17H21N3O5 |
|---|---|
Molekulargewicht |
347.4 g/mol |
IUPAC-Name |
N-(2,4-dimethoxyphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl)acetamide |
InChI |
InChI=1S/C17H21N3O5/c1-24-11-5-6-12(13(9-11)25-2)18-14(21)10-20-15(22)17(19-16(20)23)7-3-4-8-17/h5-6,9H,3-4,7-8,10H2,1-2H3,(H,18,21)(H,19,23) |
InChI-Schlüssel |
XDMPLDPCSBZJRL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C3(CCCC3)NC2=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-{[4-(Cyclohexylcarbonyl)piperazin-1-yl]carbonyl}-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B12178329.png)


![1-methyl-3-phenyl-N-[3-(propan-2-yl)-1H-1,2,4-triazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B12178342.png)
![2-[4-(acetylamino)-1H-indol-1-yl]-N-(2-chlorophenyl)acetamide](/img/structure/B12178347.png)



![[(5Z)-4-oxo-5-{[5-(4-sulfamoylphenyl)furan-2-yl]methylidene}-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12178396.png)

![1-[4-(2,5-dichlorobenzenesulfonyl)piperazin-1-yl]-4-(1H-indol-3-yl)butan-1-one](/img/structure/B12178400.png)
![1-[4-(2,1,3-Benzoxadiazol-4-ylsulfonyl)piperazin-1-yl]-2-(3,4-dimethoxyphenyl)ethanone](/img/structure/B12178412.png)
![N-cyclopentyl-4-[(4-oxoquinazolin-3(4H)-yl)methyl]benzamide](/img/structure/B12178415.png)
